(1-Naphthyl)methyl Methacrylate

Copolymerization Kinetics Monomer Reactivity Ratios Polymer Sequence Distribution

(1-Naphthyl)methyl methacrylate (CAS: 28171-92-8), also known as NMMA or 1-NM, is a methacrylate ester monomer featuring a naphthalene chromophore linked via a methylene spacer. This structural motif imparts unique photophysical and reactivity characteristics that differentiate it from simpler alkyl methacrylates (e.g., methyl methacrylate, MMA), regioisomeric analogs (e.g., 2-naphthyl methacrylate, 2-NM), and acrylate counterparts (e.g., 1-naphthyl acrylate, 1-NA).

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 28171-92-8
Cat. No. B013759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Naphthyl)methyl Methacrylate
CAS28171-92-8
Synonyms2-Methyl-2-propenoic Acid 1-Naphthalenylmethyl Ester;  Methacrylic Acid 1-Naphthylmethyl Ester;  1-Naphthalenemethanol Methacrylate;  1-Naphthylmethyl Methacrylate; 
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C15H14O2/c1-11(2)15(16)17-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3
InChIKeyXUFGRSOFTCSQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Naphthyl)methyl Methacrylate: Core Properties and Comparator Identification for Specialty Acrylate Procurement


(1-Naphthyl)methyl methacrylate (CAS: 28171-92-8), also known as NMMA or 1-NM, is a methacrylate ester monomer featuring a naphthalene chromophore linked via a methylene spacer [1]. This structural motif imparts unique photophysical and reactivity characteristics that differentiate it from simpler alkyl methacrylates (e.g., methyl methacrylate, MMA), regioisomeric analogs (e.g., 2-naphthyl methacrylate, 2-NM), and acrylate counterparts (e.g., 1-naphthyl acrylate, 1-NA). Its primary documented utility lies in applications requiring intrinsic fluorescence for polymer diffusion studies or tailored copolymerization behavior for high-refractive-index materials.

Why 1-Naphthylmethyl Methacrylate Cannot Be Readily Substituted by Simpler Acrylates or Positional Isomers


Substituting (1-naphthyl)methyl methacrylate with generic alternatives such as methyl methacrylate (MMA) or even closely related isomers like 2-naphthyl methacrylate (2-NM) is not a straightforward swap. The presence of the 1-naphthylmethyl group alters the monomer's reactivity ratios in copolymerization (r1=0.83 vs. r2=0.89 for MMA), leading to different sequence distributions [1]. Furthermore, photopolymerization kinetics studies show that 1-NM exhibits distinct reactivity under UV and visible light compared to both its 2-naphthyl isomer and its acrylate analog [2]. Even at the photophysical level, the 1-position attachment and methylene spacer in 1-NM yield an excimer-to-monomer emission ratio (I_E/I_M) that scales predictably with composition, a calibration curve that does not directly translate to 2-NM-based systems [3]. These quantifiable differences in copolymerization behavior, photochemical response, and fluorescence calibration underscore why procurement must be compound-specific.

Quantitative Performance Differentiators for (1-Naphthyl)methyl Methacrylate Versus Key Comparators


Copolymerization Reactivity Ratios: NMMA vs. MMA for Controlled Architecture

In free-radical copolymerization with methyl methacrylate (MMA), 1-naphthylmethyl methacrylate (NMMA) exhibits a reactivity ratio (r1) of 0.83, while MMA (r2) is 0.89 [1]. This indicates a slight tendency towards alternating copolymerization (r1*r2 < 1), which is distinct from the behavior of 2-naphthyl methacrylate (2-NM) with MMA, where 2-NM is significantly more reactive (r values ranging from 2.46 to 4.13 depending on solvent) [2].

Copolymerization Kinetics Monomer Reactivity Ratios Polymer Sequence Distribution

Photopolymerization Kinetics: 1-NM vs. Isomeric and Acrylate Analogs Under UV and Visible Light

Under UV irradiation (photoinitiator: dimetoxyphenylacetophenone), the relative reactivity of naphthyl(meth)acrylates in melt photopolymerization follows the order: 1-Br-2-NMA > 1-Br-2-NA > 2-NMA > 2-NA > 1-NMA > 1-NA [1]. Under visible light (photoinitiator: 9,10-phenanthrenequinone), the order changes to: 2-NMA > 1-Br-2-NMA > 1-NMA > 1-Br-2-NA > 2-NA > 1-NA [1]. Notably, 1-NM is less reactive than its 2-naphthyl isomer (2-NM) under both conditions but more reactive than its acrylate analog (1-NA).

Photopolymerization Kinetics UV Curing Visible Light Curing

Excimer Formation for Compositional Analysis: 1-NM Copolymers Show Linear I_E/I_M Relationship

In copolymers of 1-naphthylmethyl methacrylate (1-NM) and methyl methacrylate (MMA), the ratio of excimer to monomer emission intensities (I_E/I_M) exhibits a linear relationship with copolymer composition [1]. This allows for direct quantitative determination of 1-NM content in a copolymer via fluorescence spectroscopy. In contrast, 2-naphthyl methacrylate (2-NM) copolymers show a logarithmic relationship between I_E/I_M and the diad fraction (f_nn) [2], making calibration more complex and less linear.

Fluorescence Spectroscopy Excimer Formation Copolymer Analysis Polymer Latex Interdiffusion

High Refractive Index Potential for Optical Applications

Patents disclose (1-naphthyl)methyl methacrylate as a component for achieving high refractive index (RI) materials [1]. While the exact measured RI of the homopolymer is not provided in the source, the monomer's calculated RI is 1.59 . This is comparable to other high-RI methacrylates like 2-naphthyl methacrylate (polymer RI ~1.62-1.65) and significantly higher than standard methacrylates like MMA (polymer RI ~1.49) [2]. The naphthyl group's polarizability contributes to the enhanced RI.

High Refractive Index Polymers Optical Materials n-Value

Procurement-Driven Application Scenarios for (1-Naphthyl)methyl Methacrylate Based on Evidence


Fluorescent Probe for Quantifying Polymer Latex Film Formation and Interdiffusion

Leverage the linear relationship between excimer-to-monomer emission ratio (I_E/I_M) and 1-NM copolymer composition [1] to create a non-destructive, fluorescence-based assay for polymer interdiffusion. Synthesize a low-level (1-5 mol%) 1-NM/MMA copolymer latex. Upon film formation, monitor the change in I_E/I_M over time using steady-state fluorescence spectroscopy. The linear calibration curve allows for direct quantification of the degree of mixing, providing a distinct advantage over the more complex, logarithmic calibration required for 2-NM probes [2].

Controlled Copolymer Synthesis for Homogeneous High-Refractive-Index Coatings

Utilize the near-alternating reactivity ratios (r1=0.83, r2=0.89) of 1-NM with MMA [1] to synthesize statistical copolymers with a uniform distribution of the high-refractive-index naphthyl moiety. This prevents the formation of long, high-RI blocks that could cause optical heterogeneity or phase separation. The resulting copolymers are suitable for optical coatings where a consistent refractive index (estimated >1.53) and low birefringence are required, as highlighted in high-RI material patents [3].

Visible-Light Photocurable Resin with Tailored Curing Kinetics

Formulate a visible-light curable resin using 1-NM as a monomer. Based on direct head-to-head kinetic data [1], 1-NM offers a moderate cure speed under visible light (ranked 3rd among tested naphthyl(meth)acrylates), which is slower than 2-NM (ranked 1st) but faster than its acrylate analog (1-NA, ranked 6th). This intermediate reactivity provides a wider processing window for applications like 3D printing or dental restoratives, reducing the risk of premature gelation or shrinkage stress associated with highly reactive monomers like 2-NM.

Synthesis of Fluorescently Labeled Block Copolymer Precursors

Employ 1-NM as a comonomer in controlled radical polymerizations (e.g., ATRP, RAFT) to synthesize well-defined block copolymers containing fluorescent segments. The established reactivity ratios with MMA [1] and the predictable fluorescence response [2] allow for the design of macromolecular architectures with precise labeling at specific chain ends or in discrete blocks. This enables fundamental studies of self-assembly, micellization, and polymer dynamics where non-invasive fluorescence tracking is required.

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